molecular formula C36H71NO B14226530 N,N-Dihexadecylbut-3-enamide CAS No. 631912-81-7

N,N-Dihexadecylbut-3-enamide

Cat. No.: B14226530
CAS No.: 631912-81-7
M. Wt: 534.0 g/mol
InChI Key: UKOWASVOJSVGHH-UHFFFAOYSA-N
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Description

N,N-Dihexadecylbut-3-enamide: is a chemical compound known for its unique structure and properties It is an amide derivative with a long hydrocarbon chain, which contributes to its hydrophobic nature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexadecylbut-3-enamide typically involves the reaction of hexadecylamine with but-3-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexadecylamine+But-3-enoyl chlorideThis compound+HCl\text{Hexadecylamine} + \text{But-3-enoyl chloride} \rightarrow \text{this compound} + \text{HCl} Hexadecylamine+But-3-enoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dihexadecylbut-3-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the but-3-enamide moiety can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N-Dihexadecylbut-3-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Dihexadecylbut-3-enamide involves its interaction with lipid bilayers and proteins. The long hydrocarbon chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

    N,N-Dioctadecylbut-3-enamide: Similar structure but with longer hydrocarbon chains.

    N,N-Dihexadecylbutanamide: Lacks the double bond in the but-3-enamide moiety.

Uniqueness: N,N-Dihexadecylbut-3-enamide is unique due to its specific combination of a long hydrocarbon chain and a reactive double bond, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.

Properties

CAS No.

631912-81-7

Molecular Formula

C36H71NO

Molecular Weight

534.0 g/mol

IUPAC Name

N,N-dihexadecylbut-3-enamide

InChI

InChI=1S/C36H71NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-37(36(38)33-6-3)35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-35H2,1-2H3

InChI Key

UKOWASVOJSVGHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC=C

Origin of Product

United States

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